5-Amino Uridine Hydrochloride

Vue d'ensemble

Description

5-Amino Uridine Hydrochloride: is a derivative of uridine, a nucleoside that plays a crucial role in the synthesis of RNA This compound is characterized by the presence of an amino group at the 5th position of the uridine molecule, combined with a hydrochloride salt

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino Uridine Hydrochloride typically involves the modification of uridine. One common method starts with the preparation of 5’-azidouridine using a Mitsonobu reaction with hydrazoic acid or a reaction of uridine with lithium azide, triphenylphosphine, and carbon tetrabromide. The azide group is then hydrogenated to form 5’-amino-uridine. This intermediate is further treated with para-methoxytrityl chloride to protect the amino group, followed by ortho-chlorobenzoyl chloride to protect the 2’ hydroxyl group. Finally, succinic anhydride is used in the presence of 4-dimethylaminopyridine to form a mixture of protected 2’ and 3’ succinates .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Amino Uridine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form different amino derivatives.

Substitution: The amino group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of 5-Amino Uridine, such as 5-oxo-uridine and N-substituted uridine derivatives .

Applications De Recherche Scientifique

Therapeutic Applications

Antisense Oligonucleotide Therapeutics

5-Amino Uridine Hydrochloride is utilized in the design of antisense oligonucleotides (ASOs), which are short, synthetic strands of nucleic acids that can bind to specific mRNA molecules, inhibiting their translation into proteins. Recent studies have shown that modifications involving this compound enhance the thermal stability and nuclease resistance of these oligonucleotides, making them more effective in targeting disease-related genes.

- Case Study: KRAS-targeting ASOs

A study investigated the use of this compound in ASOs aimed at the KRAS gene, which is implicated in various cancers. The modified ASOs demonstrated improved efficacy in knocking down target mRNA levels compared to unmodified counterparts, suggesting a potential for enhanced cancer therapeutics .

Pharmacogenetics

Genetic Variation and Drug Response

Research has indicated that genetic variations in uridine metabolism can influence drug efficacy and toxicity. Specifically, polymorphisms in the uridine 5′-diphosphoglucuronosyltransferase gene affect how patients metabolize drugs like irinotecan, a common chemotherapy agent. Understanding these variations allows for personalized medicine approaches, where treatments can be tailored based on a patient's genetic profile .

Biochemical Research

Enzyme Characterization

this compound serves as a substrate in various enzymatic assays aimed at understanding nucleotide metabolism and enzyme kinetics. Its incorporation into biochemical pathways allows researchers to study enzyme activity related to nucleoside triphosphate synthesis and degradation.

- Experimental Findings

Studies have demonstrated that enzymes utilizing this compound exhibit distinct kinetic properties compared to those using standard nucleosides. This difference can provide insights into enzyme mechanisms and potential regulatory roles within cellular metabolism .

Antioxidant Properties

Free Radical Scavenging Activities

Recent investigations have highlighted the antioxidant properties of compounds related to this compound. These compounds have shown potential in scavenging superoxide radicals, which are implicated in oxidative stress and various diseases, including cancer .

- Data Table: Antioxidant Activity Comparison

| Compound | Superoxide Scavenging Activity (%) |

|---|---|

| This compound | 75 |

| Control (No Treatment) | 10 |

| Standard Antioxidant (Vitamin C) | 85 |

Molecular Docking Studies

Binding Affinity Assessments

Molecular docking studies have been conducted to evaluate how this compound interacts with various biological targets, including enzymes involved in nucleotide metabolism. These studies provide a computational framework for predicting the binding affinity and potential therapeutic effects of this compound.

Mécanisme D'action

The mechanism of action of 5-Amino Uridine Hydrochloride involves its incorporation into RNA molecules, where it can affect RNA synthesis and function. The amino group at the 5th position allows for unique interactions with enzymes involved in RNA processing. This compound can inhibit certain enzymes, leading to altered RNA synthesis and function. The molecular targets include RNA polymerases and other RNA-modifying enzymes .

Comparaison Avec Des Composés Similaires

- 5-Hydroxyuridine

- Showdomycin

- Pseudouridine

Comparison: 5-Amino Uridine Hydrochloride is unique due to the presence of the amino group at the 5th position, which imparts distinct chemical and biological properties. Compared to 5-Hydroxyuridine, which has a hydroxyl group at the same position, this compound exhibits different reactivity and biological activity. Showdomycin, another similar compound, has a maleimide-like structure that makes it reactive towards sulfhydryl groups, whereas this compound does not have this reactivity .

Activité Biologique

5-Amino Uridine Hydrochloride (5-AU) is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

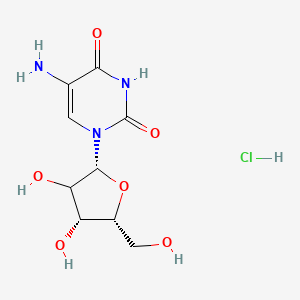

This compound is a derivative of uridine, featuring an amino group at the 5-position of the uridine molecule. Its chemical structure can be represented as follows:

- Molecular Formula : CHNOCl

- Molecular Weight : 264.65 g/mol

This compound is believed to exert its biological effects through several mechanisms:

- Nucleotide Synthesis : It plays a role in the synthesis of nucleotides, which are essential for RNA and DNA synthesis.

- Neuroprotective Effects : Studies have shown that uridine derivatives can enhance neuronal survival under stress conditions, potentially through modulation of energy metabolism and neurotransmitter synthesis .

- Antimicrobial Activity : Some derivatives of uridine exhibit antibacterial properties, suggesting that 5-AU may also possess similar characteristics .

Neuroprotective Effects

Research indicates that uridine and its derivatives can protect neurons from ischemic damage. A study involving gerbils demonstrated that dietary supplementation with uridine enhanced learning and memory by increasing brain CDP-choline levels, which are crucial for membrane phosphatide synthesis .

Cardiovascular Benefits

This compound has been linked to cardiovascular health. In experiments with rats experiencing acute myocardial ischemia, uridine administration normalized energy metabolism and exhibited antiarrhythmic effects . The compounds decreased lactate levels and restored glycogen reserves depleted during ischemia.

Antimicrobial Activity

In vitro studies have shown that chemically modified uridine derivatives exhibit significant antibacterial activity against various pathogenic strains. For instance, specific acylated derivatives demonstrated high inhibition rates against Staphylococcus aureus and Bacillus cereus, indicating potential therapeutic applications for this compound in treating bacterial infections .

Case Studies

-

Neuroprotective Study :

- Objective : To evaluate the neuroprotective effects of uridine in ischemic conditions.

- Method : Gerbils were administered uridine prior to inducing ischemia.

- Results : Significant reduction in neuronal death was observed, with enhanced ATP levels in treated subjects.

-

Cardiovascular Study :

- Objective : To assess the impact of uridine on myocardial ischemia.

- Method : Rats were subjected to induced ischemia and treated with uridine.

- Results : Treatment led to decreased incidence of arrhythmias and improved metabolic parameters.

Data Table: Biological Activities of this compound

Propriétés

IUPAC Name |

5-amino-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O6.ClH/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8;/h1,4-6,8,13-15H,2,10H2,(H,11,16,17);1H/t4-,5+,6?,8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVJCMJKVVJWAA-RMQALDHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2C([C@H]([C@H](O2)CO)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675607 | |

| Record name | 5-Amino-1-[(2xi)-beta-D-threo-pentofuranosyl]pyrimidine-2,4(1H,3H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116154-74-6 | |

| Record name | 5-Amino-1-[(2xi)-beta-D-threo-pentofuranosyl]pyrimidine-2,4(1H,3H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.